molecular formula C9H12O2 B14547708 Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate CAS No. 61871-64-5

Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate

Cat. No.: B14547708
CAS No.: 61871-64-5
M. Wt: 152.19 g/mol
InChI Key: CITYGYUXZWAZMG-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate is an organic compound with a unique structure that includes a cyclopropyl ring and an ethenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor to bioactive compounds.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyclopropyl ring and ethenyl group can participate in reactions that modify the structure and function of target molecules. These interactions can influence pathways involved in chemical synthesis and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate

Uniqueness

Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate is unique due to the presence of the cyclopropyl ring and ethenyl group, which confer distinct reactivity and properties compared to other similar compounds. These structural features make it a valuable compound in various research and industrial applications.

Properties

CAS No.

61871-64-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 3-(2-ethenylcyclopropyl)prop-2-enoate

InChI

InChI=1S/C9H12O2/c1-3-7-6-8(7)4-5-9(10)11-2/h3-5,7-8H,1,6H2,2H3

InChI Key

CITYGYUXZWAZMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CC1C=C

Origin of Product

United States

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